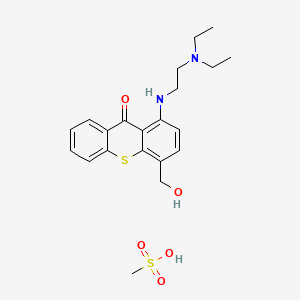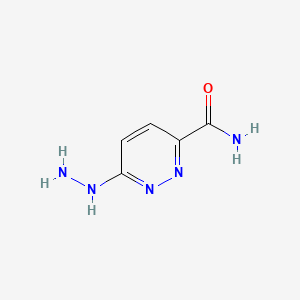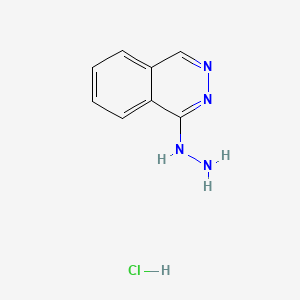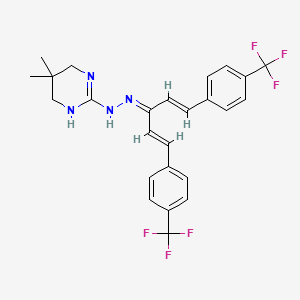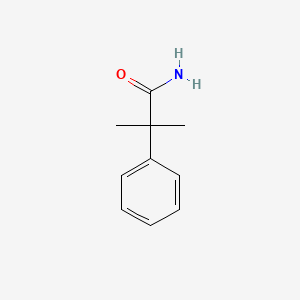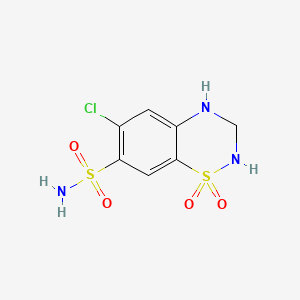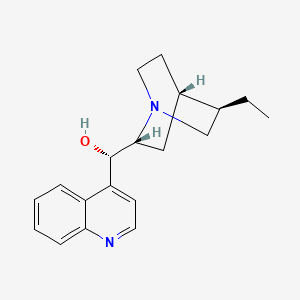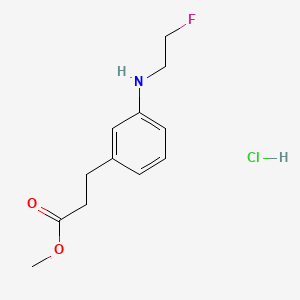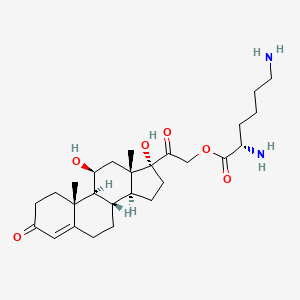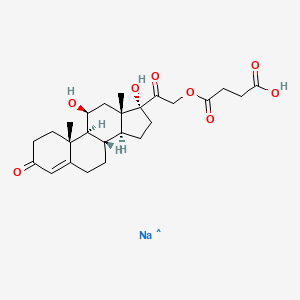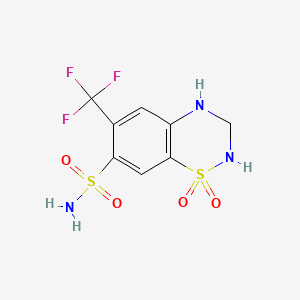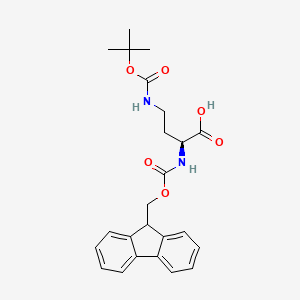
Fmoc-Dab(Boc)-OH
Übersicht
Beschreibung
“Fmoc-Dab(Boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .
Synthesis Analysis
The synthesis of “this compound” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are facilitated by the Fmoc group, which is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Wissenschaftliche Forschungsanwendungen
Biologisch inspirierte Bausteine
“Fmoc-Dab(Boc)-OH” ist eine Art von Fmoc-modifizierter Aminosäure, die als biologisch inspirierter Baustein für die Herstellung von funktionellen Materialien verwendet wurde . Die inhärente Hydrophobizität und Aromatizität des Fmoc-Restes fördern die Assoziation von Bausteinen und machen es zu einem wertvollen Werkzeug im Bereich der Materialwissenschaften .
Peptidsynthese
This compound spielt eine entscheidende Rolle bei der Peptidsynthese . Die Fmoc-Gruppe wird häufig als Haupt-Aminschutzgruppe in der Peptidsynthese verwendet . Diese synthetische Strategie beinhaltet eine feste polymere Schutzgruppe und ermöglicht die Verwendung eines Überschusses an Reagenzien, um quantitative Ausbeuten zu erzielen .
Arzneimittel-Abgabesysteme
Die Selbstassemblierungseigenschaften von this compound haben Potenzial für Anwendungen in Arzneimittel-Abgabesystemen gezeigt . Die Fähigkeit, Nanostrukturen mit unterschiedlichen Morphologien zu bilden, macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Arzneimittel-Abgabesysteme .
Zellkultur
This compound wurde in der Zellkultur eingesetzt . Die Selbstassemblierungseigenschaften dieser Verbindung können eine geeignete Umgebung für das Zellwachstum und die Zellproliferation schaffen .
Bio-Templating
Bio-Templating ist eine weitere Anwendung von this compound . Die Fähigkeit der Verbindung, sich zu verschiedenen Strukturen selbst zu assemblieren, kann verwendet werden, um die Bildung anderer Materialien zu templattieren .
Antibiotische Eigenschaften
This compound und andere Fmoc-modifizierte Aminosäuren haben Potenzial für Anwendungen im Zusammenhang mit antibiotischen Eigenschaften gezeigt . Dies eröffnet Möglichkeiten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Wirkmechanismus
Target of Action
Fmoc-Dab(Boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino acids during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound acts as a protective group for the amino acid during peptide synthesis . It protects the amino group of the amino acid, allowing peptide bonds to be formed without side reactions . The Boc (tert-butyloxycarbonyl) group also serves a similar protective function .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the amino acid to react with the next amino acid in the sequence . This leads to the formation of a peptide bond, extending the peptide chain .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino acids during synthesis, this compound helps ensure that the final product is the desired peptide with the correct structure .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of this compound in protecting the amino acids and facilitating peptide synthesis .
Zukünftige Richtungen
The future directions for “Fmoc-Dab(Boc)-OH” involve further exploration of its self-assembly features and potential applications. There is a need to summarize the recent progress concerning these important bio-inspired building blocks . In addition, greener solvents have been proposed in solid-phase peptide synthesis (SPPS), which could reduce the environmental and health impact .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373236 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125238-99-5 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




